molecular formula C12H17ClO2 B7878908 2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7878908
M. Wt: 228.71 g/mol
InChI Key: PWNJSUUVIRNHLL-UHFFFAOYSA-N
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Description

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol is a substituted tertiary alcohol featuring a chlorinated and methoxy-substituted aromatic ring. Its molecular structure includes a branched butanol backbone with methyl groups at the 3-position and a 3-chloro-6-methoxyphenyl substituent at the 2-position.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-8(2)12(3,14)10-7-9(13)5-6-11(10)15-4/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNJSUUVIRNHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-6-methoxyphenyl derivatives with appropriate butanol precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to couple aryl halides with boronic acids or esters . The reaction conditions often include the use of solvents like acetonitrile and water, along with bases such as potassium phosphate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous alcohols and substituted aromatic derivatives. Key comparisons include physical properties, hydrogen-bonding behavior, and synthetic accessibility.

Structural and Physical Properties

The table below contrasts 2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol with structurally related alcohols and substituted aromatics:

Compound Name CAS RN Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound Not provided ~228.7* Not reported Not reported 3-Cl, 6-OCH3, tertiary alcohol
3-Methyl-3-methoxybutanol 56539-66-3 118.17 174 0.911 Methoxy, tertiary alcohol
2-Methyl-3-buten-2-ol 115-18-4 86.13 98–99 0.824 Allylic alcohol, tertiary branching
3-Methyl-2-buten-1-ol 556-82-1 86.13 140 0.84 Primary alcohol, allylic branching

*Calculated based on molecular formula. Data sourced from .

Key Observations:

  • Boiling Points: The presence of a chloro and methoxy group in this compound is expected to elevate its boiling point compared to simpler tertiary alcohols like 3-methyl-3-methoxybutanol (174°C) due to increased molecular weight and polarity. However, exact data for the target compound is unavailable .
  • Density: Substituted aromatics typically exhibit higher densities than aliphatic alcohols. For example, 3-methyl-3-methoxybutanol has a density of 0.911 g/cm³, whereas the chloro-aromatic group in the target compound may increase density further .

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns significantly influence solubility and crystal packing. Tertiary alcohols like this compound exhibit weaker hydrogen-bonding capacity compared to primary or secondary alcohols due to steric hindrance around the hydroxyl group . This contrasts with compounds like 3-methyl-2-buten-1-ol (primary alcohol), which can form stronger intermolecular hydrogen bonds, enhancing water solubility.

Research Implications and Limitations

  • Knowledge Gaps: Limited data on the target compound’s physical properties (e.g., melting point, solubility) and spectroscopic signatures hinders direct comparison with analogs.
  • Functional Group Synergy: The interplay between the chloro, methoxy, and tertiary alcohol groups warrants further study, particularly in drug design or polymer chemistry, where such moieties influence bioavailability or material rigidity.

Biological Activity

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a methoxy group on a phenyl ring, contributing to its unique biological properties. Its structure can be represented as follows:

C12H17ClO2\text{C}_12\text{H}_{17}\text{ClO}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to biological molecules.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It is believed to inhibit pro-inflammatory cytokines such as TNF-α, which could make it useful in treating inflammatory diseases.

Case Study:
In a study involving human peripheral blood mononuclear cells (PBMCs), this compound demonstrated an IC50 value of approximately 40 nM for TNF-α inhibition, indicating potent anti-inflammatory activity compared to standard drugs like rolipram (IC50 = 60 nM) .

Research Applications

The compound is not only significant in pharmacology but also in synthetic chemistry as an intermediate for creating more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel therapeutic agents.

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. Preliminary studies indicate that this compound has a favorable safety profile with no significant acute toxicity observed in animal models at tested doses .

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